3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide
Overview
Description
3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of tert-butyl groups, a fluorine atom, and a quinoline moiety attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The tert-butyl groups and the fluorine atom are then introduced via Friedel-Crafts alkylation and halogenation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings to handle the reagents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moiety or the sulfonamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline moiety is particularly important for its ability to intercalate with DNA or interact with proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a fluorine atom.
N-(quinolin-3-yl)benzenesulfonamide: Lacks the tert-butyl groups and the fluorine atom.
4-fluoro-N-(quinolin-3-yl)benzenesulfonamide: Similar but without the tert-butyl groups.
Uniqueness
3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide is unique due to the combination of tert-butyl groups, a fluorine atom, and a quinoline moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-ditert-butyl-4-fluoro-N-quinolin-3-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2S/c1-22(2,3)18-12-17(13-19(21(18)24)23(4,5)6)29(27,28)26-16-11-15-9-7-8-10-20(15)25-14-16/h7-14,26H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGQGMWVJSZCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361374 | |
Record name | AC1LNQZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-52-6 | |
Record name | AC1LNQZX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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